

Spectroscopic data for (3,5-difluoropyridin-4-yl)boronic acid

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Compound of Interest

Compound Name: (3,5-difluoropyridin-4-yl)boronic Acid

Cat. No.: B1587292

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An In-depth Technical Guide to the Spectroscopic Characterization of **(3,5-difluoropyridin-4-yl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic techniques used to characterize **(3,5-difluoropyridin-4-yl)boronic acid**, a key building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to ensure a comprehensive understanding of the molecule's structural elucidation.

Introduction

(3,5-difluoropyridin-4-yl)boronic acid (CAS No. 956003-87-5) is a heterocyclic organoboron compound with the molecular formula C₅H₄BF₂NO₂.^[1] Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for the construction of complex molecules.^{[2][3]} The precise characterization of this compound is paramount to ensure its purity and reactivity in subsequent synthetic transformations. This guide will delve into the core spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **(3,5-difluoropyridin-4-yl)boronic acid**, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 8.7	Singlet (or broad singlet)	2H	H-2, H-6
~7.5 - 8.5 (broad)	Broad Singlet	2H	B(OH) ₂

Causality behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids due to its ability to solubilize the compound and its distinct solvent peak. The broadness of the B(OH)₂ signal is due to exchange with residual water and quadrupolar broadening from the boron nucleus.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shift (δ) ppm	Splitting Pattern	Assignment
~160 - 165	Triplet (¹ JCF)	C-3, C-5
~145 - 150	Singlet	C-2, C-6
Not directly observed	-	C-4 (ipso-carbon)

Expertise & Experience: The carbon directly attached to the boron atom (ipso-carbon) is often difficult to observe due to quadrupolar relaxation caused by the ^{11}B nucleus, leading to a very broad or unobservable signal.^[2] The large one-bond carbon-fluorine coupling (^{1}JCF) is a characteristic feature and is diagnostic for the presence of fluorine atoms directly attached to the aromatic ring.

Predicted ^{19}F and ^{11}B NMR Spectral Data

These heteronuclear NMR experiments provide direct information about the fluorine and boron environments.

- ^{19}F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a broad singlet due to coupling with the quadrupolar boron nucleus.
- ^{11}B NMR: A broad singlet is anticipated, characteristic of a tricoordinate boronic acid. A modified pulse sequence may be required for better resolution.^[2]

Experimental Protocol for NMR Data Acquisition

Caption: NMR Experimental Workflow for **(3,5-difluoropyridin-4-yl)boronic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(3,5-difluoropyridin-4-yl)boronic acid** will be characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic ring vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3200 - 3600	Broad, Strong	O-H stretch (from $\text{B}(\text{OH})_2$)
~1600	Medium	C=C aromatic ring stretch
~1350 - 1400	Strong	B-O stretch
~1100 - 1200	Strong	C-F stretch
~850	Medium	C-H out-of-plane bend

Trustworthiness: The presence of a strong, broad absorption in the $3200\text{-}3600\text{ cm}^{-1}$ region is a reliable indicator of the hydroxyl groups of the boronic acid functionality.^[4] The strong B-O stretching absorption further confirms the presence of the boronic acid group.

Experimental Protocol for IR Data Acquisition

Caption: Attenuated Total Reflectance (ATR) IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometric Data

The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to form cyclic anhydrides (boroxines), especially under thermal conditions.^[5] Electrospray ionization (ESI) is often a preferred method as it is a soft ionization technique.

m/z Value	Ion	Comments
159.03	$[\text{M}+\text{H}]^+$	Expected molecular ion in positive ion mode.
157.02	$[\text{M}-\text{H}]^-$	Expected molecular ion in negative ion mode.
141.02	$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	Loss of water from the molecular ion.

Authoritative Grounding: The fragmentation of phenylboronic acids in mass spectrometry often involves the loss of water from the boronic acid group or cleavage of the carbon-boron bond.^[5] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: ESI-MS Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of **(3,5-difluoropyridin-4-yl)boronic acid**, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation and purity assessment. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists working with this important synthetic building block. Adherence to these protocols will ensure high-quality, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and development.

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